

mitigating chloride interference in arsenic analysis by ICP-MS

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Compound of Interest

Compound Name: Arsenic;thallium

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Technical Support Center: Arsenic Analysis by ICP-MS

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate chloride interference during the analysis of arsenic (As) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chloride interference in arsenic analysis by ICP-MS?

A1: The primary cause of chloride interference is the formation of a polyatomic ion, argon chloride ($^{40}\text{Ar}^{35}\text{Cl}^+$), in the high-temperature argon plasma of the ICP-MS.^{[1][2][3][4]} This polyatomic ion has a mass-to-charge ratio (m/z) of 75, which is identical to that of the single isotope of arsenic ($^{75}\text{As}^+$).^[1] This isobaric interference leads to a falsely elevated arsenic signal, compromising the accuracy of the measurement, especially in samples with low arsenic concentrations and high chloride content.^[5]

Q2: My arsenic readings are unexpectedly high in a new sample matrix. How can I confirm if chloride interference is the cause?

A2: To confirm chloride interference, you can perform the following diagnostic tests:

- Analyze a Chloride-Rich Blank: Prepare a blank solution with a similar chloride concentration to your sample (e.g., using HCl or NaCl) but without any arsenic. If you detect a significant signal at m/z 75, it is highly likely due to the formation of $^{40}\text{Ar}^{35}\text{Cl}^+$.
- Monitor a Secondary Chloride Isotope: Monitor the signal at m/z 77, which corresponds to $^{40}\text{Ar}^{37}\text{Cl}^+$. Since the natural isotopic abundance of ^{35}Cl and ^{37}Cl is constant (approximately 3:1), a high signal at m/z 77 that correlates with the signal at m/z 75 in your samples is a strong indicator of chloride interference.[\[2\]](#)
- Sample Dilution: Analyze a series of dilutions of your sample. If the apparent arsenic concentration decreases non-linearly with dilution, it suggests the presence of a matrix effect like chloride interference.

Q3: What are the main strategies to mitigate chloride interference?

A3: There are several effective strategies, which can be broadly categorized as instrumental techniques, mathematical corrections, and sample preparation methods.

- Instrumental Techniques:
 - Collision/Reaction Cell (CRC) Technology: This is the most common approach. It involves introducing a gas into a cell located before the mass analyzer to either break apart the interfering polyatomic ion or react with the analyte to shift it to a different mass.[\[6\]](#)
 - High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the mass of $^{75}\text{As}^+$ from $^{40}\text{Ar}^{35}\text{Cl}^+$ due to their slight mass difference. However, this instrumentation is less common and more expensive.
- Mathematical Corrections: This involves measuring the signal from a related interference (e.g., $^{40}\text{Ar}^{37}\text{Cl}^+$ at m/z 77) and using a correction equation to subtract the calculated interference signal from the signal at m/z 75.[\[2\]](#)[\[5\]](#)[\[7\]](#)
- Sample Preparation:
 - Chromatographic Separation: Coupling High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) with ICP-MS allows for the physical separation of chloride from arsenic species before they enter the plasma.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Hydride Generation:** This technique converts arsenic into a volatile gas (arsine), which is then introduced into the ICP-MS, leaving the non-volatile chloride behind in the sample solution.[\[11\]](#)
- **Matrix Removal:** Methods like solid-phase extraction can be used to remove the chloride-containing matrix prior to analysis.[\[12\]](#)

Troubleshooting Guides

Issue 1: Inaccurate results despite using a standard collision cell (Helium mode).

Possible Cause: While Helium (He) collision mode with Kinetic Energy Discrimination (KED) is effective at reducing many polyatomic interferences, its efficiency for $^{40}\text{Ar}^{35}\text{Cl}^+$ can be limited in samples with very high chloride concentrations.[\[6\]](#) Additionally, other interferences, such as doubly charged rare earth elements (e.g., $^{150}\text{Nd}^{2+}$ and $^{150}\text{Sm}^{2+}$), are not effectively removed by KED.[\[1\]\[3\]](#)

Solutions:

- **Optimize KED Parameters:** Ensure that the collision cell gas flow rate and energy discrimination settings are optimized for your specific instrument and matrix to maximize the reduction of $^{40}\text{Ar}^{35}\text{Cl}^+$ while maintaining sufficient arsenic sensitivity.
- **Switch to Reaction Mode:** Use a reactive gas instead of an inert one. Oxygen is highly effective for arsenic analysis as it reacts with arsenic to form arsenic oxide ($^{75}\text{As}^{16}\text{O}^+$) at m/z 91.[\[1\]\[6\]](#) Since $^{40}\text{Ar}^{35}\text{Cl}^+$ does not react to form a product at m/z 91, this "mass shift" strategy effectively resolves the interference.
- **Consider Triple Quadrupole ICP-MS (MS/MS):** For the most complex matrices, a triple quadrupole instrument provides the highest level of interference removal. By setting the first quadrupole (Q1) to m/z 75 and the third quadrupole (Q3) to m/z 91 (the mass of AsO^+), you ensure that only ions that have undergone the specific reaction from mass 75 to 91 are detected, eliminating virtually all on-mass and product-ion interferences.[\[1\]\[6\]](#)

Issue 2: Mathematical correction equations are yielding inconsistent or erroneous results.

Possible Cause: Mathematical correction equations rely on stable plasma conditions and the absence of other interferences at the masses used for correction.[2] For instance, the common correction using the signal at m/z 77 can be compromised by the presence of selenium ($^{77}\text{Se}^+$) in the sample.[5] The accuracy of these corrections can degrade at very low arsenic concentrations or very high chloride levels.[7]

Solutions:

- **Verify Correction Factors:** Regularly verify the instrument-specific correction factors by analyzing standards with known concentrations of chloride.
- **Screen for Secondary Interferences:** Analyze your samples for other elements (like Se) that could interfere with the correction masses (m/z 77 or 82).[5]
- **Use an Alternative Mitigation Strategy:** For high-stakes analyses or when accuracy is paramount, it is recommended to use a more robust technique like reaction mode or chromatographic separation instead of relying solely on mathematical corrections.

Data Presentation: Comparison of Mitigation Strategies

Mitigation Strategy	Principle	Advantages	Disadvantages	Typical Application
Collision Mode (He-KED)	Kinetic Energy Discrimination separates larger polyatomic ions from smaller analyte ions.[6]	Simple to implement on modern ICP-MS systems; effective for moderate chloride levels.	May not be sufficient for high chloride matrices; does not remove doubly charged interferences.[1][3]	Routine analysis of water and environmental samples with low to moderate salinity.
Reaction Mode (O ₂ Mass Shift)	Arsenic is reacted with oxygen to form AsO ⁺ at m/z 91, shifting it away from the interference at m/z 75.[1][6]	Highly effective for ArCl ⁺ and CaCl ⁺ removal; more sensitive than KED mode in some cases.[1]	Potential for new interferences at the product ion mass (e.g., ⁹¹ Zr ⁺); requires optimization of reaction gas flow.[6]	Analysis of clinical samples (e.g., urine), food, and high-chloride industrial samples.
Triple Quadrupole (MS/MS)	Q1 selects m/z 75, As reacts with O ₂ in the cell, and Q3 selects the AsO ⁺ product at m/z 91.[1][6]	Unsurpassed interference removal, eliminating on-mass and new in-cell interferences.[6]	Requires more advanced and expensive instrumentation; method development can be more complex.	Trace-level analysis in highly complex matrices (e.g., geological samples, pharmaceuticals).
HPLC/IC Separation	Chromatographic column separates chloride ions from arsenic species before introduction to the ICP-MS.[8][9]	Completely eliminates the formation of ArCl ⁺ ; enables speciation analysis of different arsenic forms.[8][13]	Increases analysis time per sample; potential for column clogging with high TDS samples.[13]	Arsenic speciation in food, water, and clinical samples.

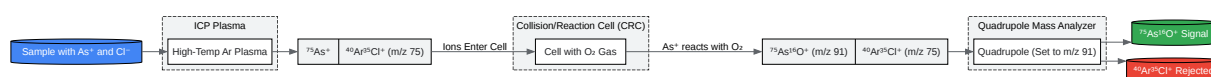
Hydride Generation	Arsenic is chemically converted to volatile arsine gas (AsH_3), which is separated from the non-volatile chloride matrix. [11]	Complete removal of chloride interference; can improve detection limits.	Requires additional reagents and hardware; potential for hydride generation efficiency to be affected by the sample matrix.	Environmental and clinical samples where matrix elimination is critical.
Mathematical Correction	The signal from $^{40}\text{Ar}^{37}\text{Cl}^+$ (m/z 77) is used to calculate and subtract the $^{40}\text{Ar}^{35}\text{Cl}^+$ interference at m/z 75. [2]	No additional hardware required; can be implemented on any ICP-MS.	Prone to error, especially at low analyte levels; can be compromised by other interferences (e.g., $^{77}\text{Se}^+$). [5] [7]	Historical method; suitable for semi-quantitative screening or when other options are unavailable.

Experimental Protocols & Visualizations

Protocol 1: Interference Mitigation using Oxygen Reaction Mode

- **Instrument Setup:** Configure the ICP-MS to deliver oxygen as a reaction gas to the collision/reaction cell.
- **Tuning:** Tune the instrument in both standard (no gas) and reaction mode. Optimize the oxygen flow rate to maximize the formation of $^{75}\text{As}^{16}\text{O}^+$ at m/z 91 while minimizing the background signal. A typical starting point is 0.3 mL/min.
- **Mass Selection:** Set the mass spectrometer to acquire data at m/z 91 for arsenic. Also, monitor m/z 75 to observe the reduction of the original signal.

- Calibration: Prepare calibration standards and blanks in a matrix that is similar to the samples, particularly regarding acid concentration.
- Analysis: Analyze the samples. Monitor a quality control standard containing both arsenic and chloride periodically to ensure the stability of the reaction process.



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Caption: Workflow for As analysis using O₂ mass shift in a CRC-ICP-MS.

Protocol 2: Interference Mitigation using HPLC-ICP-MS

- HPLC Setup:
 - Select an appropriate column (e.g., anion exchange) for separating chloride and arsenic species.[13]
 - Prepare a mobile phase suitable for the separation. For example, a buffer solution containing phosphate or carbonate.[8][13]
 - Set the flow rate and column temperature to achieve optimal separation within a reasonable time.
- ICP-MS Setup:
 - Connect the outlet of the HPLC column to the nebulizer of the ICP-MS.
 - Tune the ICP-MS for optimal sensitivity for arsenic at m/z 75. Since the chloride is separated, a collision/reaction cell may not be necessary, but can be used in He mode as a safeguard.[14][15]

- Analysis:
 - Inject the sample into the HPLC system.
 - Acquire data on the ICP-MS in a time-resolved analysis mode.
 - The resulting chromatogram will show separate peaks for chloride and the arsenic species of interest.
- Quantification: Integrate the peak area of the arsenic species and quantify against calibration standards that have been run under the same chromatographic conditions.

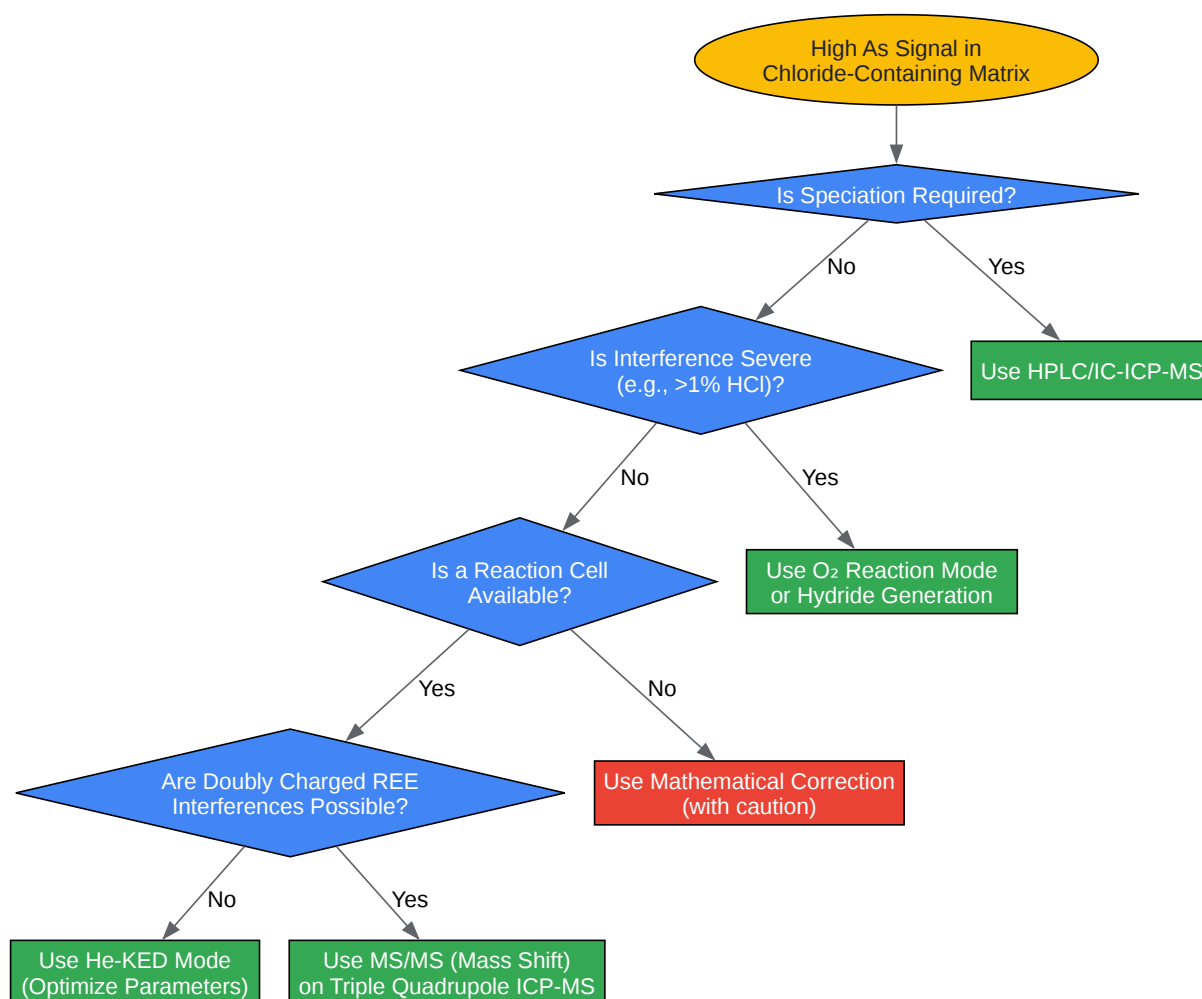


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Caption: Experimental workflow for separating chloride using HPLC-ICP-MS.

Logical Diagram: Troubleshooting Decision Tree

This diagram helps users choose the appropriate mitigation strategy based on their observations.



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Caption: Decision tree for selecting a chloride interference mitigation method.

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References

- 1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Using $^{16}\text{O}^{35}\text{Cl}$ to correct for chloride interference improves accuracy of urine arsenic determinations by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Elimination of the argon chloride interference on arsenic speciation in inductively coupled plasma mass spectrometry using ion chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 11. Elimination of the chloride interference on the determination of arsenic using hydride generation inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aelabgroup.com [aelabgroup.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. agilent.com [agilent.com]
- 15. s4science.at [s4science.at]
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